molecular formula C23H23N3O3 B10961847 2-(6-hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one

2-(6-hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one

Cat. No.: B10961847
M. Wt: 389.4 g/mol
InChI Key: MCEDPGDGQVXBCU-UHFFFAOYSA-N
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Description

2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the class of chromenyl quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenyl Moiety: This step involves the cyclization of a suitable precursor to form the chromenyl ring.

    Introduction of the Hexyl Group: The hexyl group can be introduced through alkylation reactions.

    Formation of the Quinazolinone Core: This involves the condensation of an appropriate amine with a suitable carbonyl compound to form the quinazolinone ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the imino group.

    Substitution: Various substitution reactions can take place, especially at the chromenyl and quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hexyl-7-hydroxy-2-imino-2H-chromen-3-yl)-4(3H)-quinazolinone analogs: Compounds with similar structures but different substituents.

    Chromenyl quinazolinones: A broader class of compounds with similar core structures.

Uniqueness

2-(6-HEXYL-7-HYDROXY-2-IMINO-2H-CHROMEN-3-YL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(6-hexyl-7-hydroxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C23H23N3O3/c1-2-3-4-5-8-14-11-15-12-17(21(24)29-20(15)13-19(14)27)22-25-18-10-7-6-9-16(18)23(28)26-22/h6-7,9-13,24,27H,2-5,8H2,1H3,(H,25,26,28)

InChI Key

MCEDPGDGQVXBCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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